molecular formula C17H24ClN3O2 B12301212 (1R,5S)-3-(piperidine-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride

(1R,5S)-3-(piperidine-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride

Cat. No.: B12301212
M. Wt: 337.8 g/mol
InChI Key: WIDAEPLKLBBCRK-UHFFFAOYSA-N
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Description

(1R,5S)-3-(piperidine-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring and a diazocinone moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-3-(piperidine-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride typically involves multiple steps, including the formation of the piperidine ring and the diazocinone structure. Common synthetic routes may involve the use of starting materials such as piperidine derivatives and various reagents to facilitate the formation of the desired compound. Reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-3-(piperidine-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas and a palladium catalyst.

    Substitution: Substitution reactions can occur at various positions on the piperidine ring or the diazocinone moiety, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,5S)-3-(piperidine-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure allows it to bind to specific proteins or enzymes, making it a valuable tool for understanding biological processes.

Medicine

In medicine, this compound may have potential therapeutic applications. Researchers are investigating its effects on various diseases and conditions, exploring its potential as a drug candidate.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1R,5S)-3-(piperidine-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with researchers aiming to elucidate the precise molecular interactions and effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,5S)-3-(piperidine-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride include other piperidine derivatives and diazocinone-containing molecules. Examples include:

  • Piperidine-4-carboxylic acid derivatives
  • Diazocinone analogs

Uniqueness

What sets this compound apart is its specific stereochemistry and the combination of the piperidine and diazocinone moieties

Properties

Molecular Formula

C17H24ClN3O2

Molecular Weight

337.8 g/mol

IUPAC Name

11-(piperidine-4-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride

InChI

InChI=1S/C17H23N3O2.ClH/c21-16-3-1-2-15-14-8-12(10-20(15)16)9-19(11-14)17(22)13-4-6-18-7-5-13;/h1-3,12-14,18H,4-11H2;1H

InChI Key

WIDAEPLKLBBCRK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3.Cl

Origin of Product

United States

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